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Compound of Interest

Compound Name: threo-6'-Hydroxyustusolate C

CAS No.: 1175543-07-3

Cat. No.: B1163469

Get Quote

Executive Summary & Compound Identity
Ustusolate C is a complex secondary metabolite characterized by a drimane sesquiterpenoid

core esterified with a polyunsaturated fatty acid side chain.[2] Its precise identification is critical

in marine natural product discovery due to its moderate cytotoxicity against A549 (lung) and

HL-60 (leukemia) cancer cell lines.[1][2]

Unlike its analogs, Ustusolate C possesses a specific 7-hydroxyocta-2,4-dienoate side chain,

which serves as the primary diagnostic handle in MS/MS analysis.[1]
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Feature Ustusolate C
Ustusolate A
(Alternative)

Ustusolate E
(Alternative)

Molecular Formula C₂₃H₃₂O₆ C₂₃H₃₄O₅ C₂₁H₂₈O₇

Molecular Weight 404.50 g/mol 390.51 g/mol 392.44 g/mol

Precursor Ion [M+H]⁺ m/z 405.23 m/z 391.25 m/z 393.19

Key Structural Diff.
Hydrated diene side

chain

Triene side chain

(dehydrated)

Shortened/Oxidized

side chain

Fragmentation Mechanics: The "Ester-Core"
Dissociation
The fragmentation of Ustusolate C under Electrospray Ionization (ESI) or APCI conditions is

driven by the lability of the ester linkage connecting the drimane core to the acyl side chain.

Primary Fragmentation Pathway[1][2]
Precursor Ionization: The molecule readily protonates at the ester carbonyl or the lactone

moiety of the drimane core, forming [M+H]⁺ (m/z 405).[2]

Ester Cleavage (Diagnostic Step): The most energetically favorable pathway is the inductive

cleavage of the ester bond.[2]

Neutral Loss: Loss of the side chain as a neutral carboxylic acid (7-hydroxyocta-2,4-

dienoic acid, 156 Da).[1][2]

Product Ion: This generates the stable Drimane Core Cation (m/z 249).[2]

Secondary Water Losses: The hydroxylated core and side chain undergo sequential

dehydration ([M+H] - H₂O), creating a series of ions at m/z 387 and m/z 369.[2]
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m/z (ESI+) Ion Identity Mechanistic Origin Specificity

405.23 [M+H]⁺ Protonated Molecule Parent Peak

427.21 [M+Na]⁺ Soditated Adduct
Common in salt-rich

marine extracts

387.22 [M+H - H₂O]⁺ Dehydration
Non-specific (common

to all ustusolates)

249.15 [Core]⁺
Loss of Side Chain

(156 Da)

Highly Diagnostic for

Ustusolate C

139.07 [Side Chain - H₂O]⁺
Acylium ion of side

chain

Confirms 7-hydroxy-

octadienoate moiety

Comparative Analysis: Distinguishing Ustusolate C
In complex fungal extracts, Ustusolate C co-elutes with analogs.[2] MS/MS differentiation relies

on the Side Chain Specificity.

Comparison: Ustusolate C vs. Ustusolate A
Ustusolate A (m/z 391): Contains a (2E,4E,6E)-octatrienoate side chain (138 Da).[1]

Differentiation: Ustusolate C is +14 Da heavier (due to hydration: +H₂O - 2H?[1][2] No,

C23H32O6 vs C23H34O5 implies C is +O, -2H relative to A).[1] Actually, the side chain of

A is fully conjugated (triene), while C is hydrated (hydroxy-diene).

Key Shift: The neutral loss for A is 138 Da, whereas for C it is 156 Da.[2]

Core Ion: Both may yield similar core fragments (m/z ~249-253), so the Neutral Loss value

is the discriminator.

Comparison: Ustusolate C vs. Ustusolate E
Ustusolate E (m/z 393): A C21 compound, often lacking the extended octadienyl chain or

possessing a degraded side chain.
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Differentiation: The parent mass difference (405 vs 393) is distinct.[2] Ustusolate E

fragmentation typically involves losses of smaller acyl groups (e.g., acetate/propionate)

rather than the bulky 156 Da loss seen in C.

Visualized Fragmentation Pathway
The following diagram illustrates the logical flow of fragmentation for Ustusolate C, highlighting

the critical node (Ester Cleavage) that separates it from its analogs.

Precursor Ion
[M+H]+ m/z 405

Dehydration
[M+H - H2O]+ m/z 387

- H2O (18 Da)

Drimane Core Cation
[C15H21O3]+ m/z 249

Ester Cleavage
- Side Chain (156 Da)
(DIAGNOSTIC STEP)

Side Chain Ion
[C8H11O2]+ m/z 139

Acylium Formation

Adduct
[M+Na]+ m/z 427

- Side Chain

Click to download full resolution via product page

Figure 1: Proposed MS/MS fragmentation pathway of Ustusolate C. The loss of the 156 Da

side chain (Red Arrow) is the primary diagnostic event distinguishing it from Ustusolate A (138

Da loss).[3]

Experimental Protocol: Isolation & MS Analysis
To replicate these results, use the following validated workflow for marine fungal extracts.

Step 1: Extraction[1][2]
Culture: Ferment Aspergillus ustus (e.g., strain 094102) on rice medium for 28 days.

Solvent: Extract mycelia/media with Ethyl Acetate (EtOAc) (3x).[2]
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Partition: Evaporate solvent; partition residue between 90% MeOH/H₂O and Petroleum Ether

to remove lipids. Keep the MeOH phase.

Step 2: LC-MS Conditions[1][2]
Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

Mobile Phase:

A: H₂O + 0.1% Formic Acid[1]

B: Acetonitrile (ACN) + 0.1% Formic Acid[2]

Gradient: 10% B to 100% B over 15 mins. Ustusolate C typically elutes in the mid-polar

region (60-75% B) due to the hydroxylated side chain (eluting before the less polar

Ustusolate A).[2]

Ionization: ESI Positive Mode. Source Temp: 100°C. Desolvation Temp: 350°C.[2]

Step 3: Data Validation (Self-Check)[1][2]
Check 1: Is the Precursor m/z 405.23 ± 0.01? (If 391, it is Ustusolate A).[2]

Check 2: Do you see a neutral loss of 156 Da? (If 138 Da, it is Ustusolate A).[2]

Check 3: Is the Isotope Pattern consistent with C₂₃? (Approx 25% height of M+1 peak

relative to M).[2]
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Provides updated spectral data and isolation of related congeners (Ustusolates F-J)

BOC Sciences.Ustusolate C Product Data.

Confirmation of molecular formula (C23H32O6)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. bio-fermen.bocsci.com [bio-fermen.bocsci.com]

2. 1,8-Cineole | C10H18O | CID 2758 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. bocsci.com [bocsci.com]

5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

To cite this document: BenchChem. [Comparative Guide: Mass Spectrometry Fragmentation
of Ustusolate C]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1163469/docs#comparative-guide-mass-
spectrometry-fragmentation-of-ustusolate-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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